molecular formula C11H12FN3 B13165363 N-(2-Fluoro-6-methylphenyl)-1-methyl-1H-pyrazol-4-amine

N-(2-Fluoro-6-methylphenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13165363
M. Wt: 205.23 g/mol
InChI Key: RNTVGZXRPUHVEC-UHFFFAOYSA-N
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Description

N-(2-Fluoro-6-methylphenyl)-1-methyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, as well as a methyl group attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-6-methylphenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2-fluoro-6-methylaniline with 1-methyl-1H-pyrazol-4-amine under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-6-methylphenyl)-1-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-Fluoro-6-methylphenyl)-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-6-methylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-methoxyphenylboronic acid
  • 2-Methoxyphenylboronic acid
  • 2-Fluoro-6-methylphenylboronic acid

Uniqueness

N-(2-Fluoro-6-methylphenyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the phenyl and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

N-(2-fluoro-6-methylphenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H12FN3/c1-8-4-3-5-10(12)11(8)14-9-6-13-15(2)7-9/h3-7,14H,1-2H3

InChI Key

RNTVGZXRPUHVEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)NC2=CN(N=C2)C

Origin of Product

United States

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